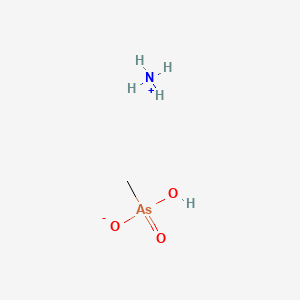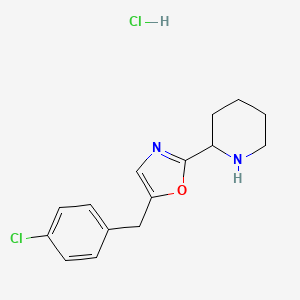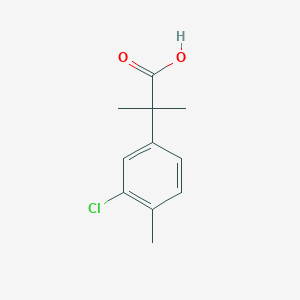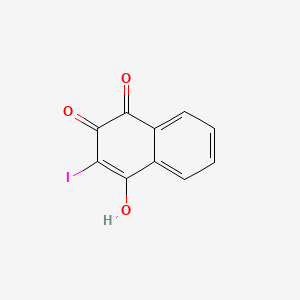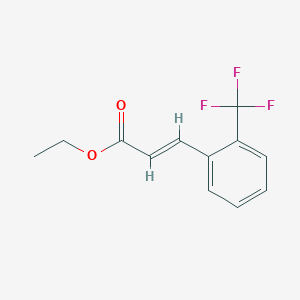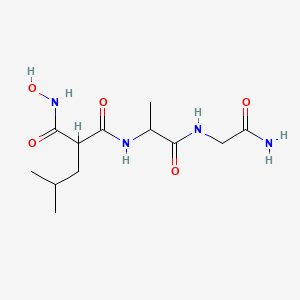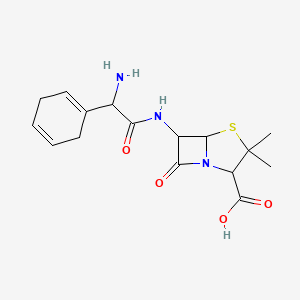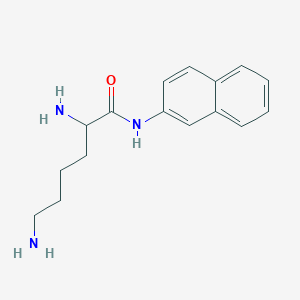
(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,6-Diamino-N-(naphtalène-2-YL)hexanamide est un composé organique synthétique caractérisé par la présence de deux groupes amino et d'un fragment de naphtalène lié à un squelette d'hexanamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2S)-2,6-Diamino-N-(naphtalène-2-YL)hexanamide implique généralement les étapes suivantes:
Matières premières: La synthèse commence par le choix de matières premières appropriées, telles que la 2-naphtylamine et l'acide (S)-2,6-diaminohexanoïque.
Réaction de couplage: La naphtylamine est couplée à l'acide (S)-2,6-diaminohexanoïque à l'aide d'un réactif de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base telle que la triéthylamine.
Purification: Le produit résultant est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir le composé souhaité à haute pureté.
Méthodes de production industrielle
La production industrielle du (2S)-2,6-Diamino-N-(naphtalène-2-YL)hexanamide peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu pour assurer une qualité et un rendement constants. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
(2S)-2,6-Diamino-N-(naphtalène-2-YL)hexanamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium pour former des dérivés oxydés correspondants.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Les groupes amino du composé peuvent participer à des réactions de substitution avec des électrophiles, conduisant à la formation de dérivés substitués.
Réactifs et conditions communs
Oxydation: Peroxyde d'hydrogène, permanganate de potassium; généralement réalisée dans des solvants aqueux ou organiques.
Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium; les réactions sont généralement effectuées dans des solvants anhydres comme le tétrahydrofurane (THF).
Substitution: Électrophiles tels que les halogénoalcanes ou les chlorures d'acyle; les réactions sont conduites en présence d'une base comme la pyridine ou la triéthylamine.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de naphtalène avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que les réactions de substitution peuvent produire une variété d'hexanamides substitués.
Applications de la recherche scientifique
(2S)-2,6-Diamino-N-(naphtalène-2-YL)hexanamide a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie: Étudié pour son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques et la liaison protéine-ligand.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités antimicrobiennes et anticancéreuses.
Industrie: Utilisé dans le développement de produits chimiques et de matériaux spécialisés avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du (2S)-2,6-Diamino-N-(naphtalène-2-YL)hexanamide implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Les groupes amino et le fragment de naphtalène du composé lui permettent de former des liaisons hydrogène et des interactions π-π avec les molécules cibles, influençant leur activité et leur fonction. Les voies spécifiques impliquées dépendent du contexte biologique et des molécules cibles.
Applications De Recherche Scientifique
(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino groups and naphthalene moiety enable it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
(2S)-6-amino-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-2-aminopropanamido]-3-(naphtalène-2-yl)]: Structure similaire mais avec des groupes amino et propanamido supplémentaires.
(2S)-6-amino-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-amino-3-phénylpropanamido]propanamido]-3-(4-hydroxyphényl)propanamido]-3-(1H-indole-3-yl)propanamido]-N-[(1S,2R)-1-{[(1S): Contient des groupes phényle et indole, offrant des propriétés chimiques différentes.
(2S)-6-amino-2-[(2R)-2-[(2R)-2-[(2S)-2-(2-amino-2-méthylpropanamido)-3-(1H-imidazol-5-yl)]: Comporte des groupes imidazole, offrant une réactivité unique.
Unicité
(2S)-2,6-Diamino-N-(naphtalène-2-YL)hexanamide est unique en raison de sa combinaison spécifique de groupes amino et d'un fragment de naphtalène, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C16H21N3O |
|---|---|
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
2,6-diamino-N-naphthalen-2-ylhexanamide |
InChI |
InChI=1S/C16H21N3O/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20) |
Clé InChI |
QXMBQGUYVQPOCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12301089.png)

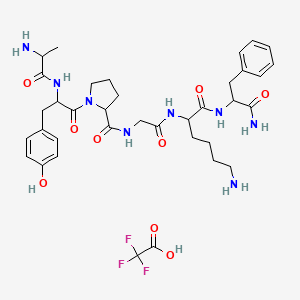

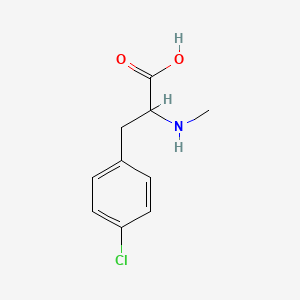
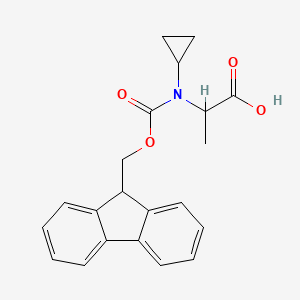
![N-methyl-8-[1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B12301133.png)
